(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione
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Description
(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione is a useful research compound. Its molecular formula is C15H11N3O4S and its molecular weight is 329.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Analysis
Research on compounds structurally related to (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-10-thia-1,3,6-triazatricyclo[6.3.0.0^{2,6}]undec-2-ene-5,7-dione has focused on their synthesis and structural analysis. For instance, Struga et al. (2007) synthesized a series of thiourea and urea derivatives of similar tricyclic diones and evaluated their properties using NMR spectroscopy. Such studies are crucial for understanding the fundamental chemical characteristics of these compounds (Struga et al., 2007).
Pharmacological Applications
The pharmacological potential of these compounds is evident in their diverse biological activities. For example, the study by Struga et al. (2007) also included tests on animal central nervous systems (CNS), evaluating cytotoxicity and anti-HIV-1 activity in MT-4 cells, as well as antimicrobial activity against various bacteria and fungi. This indicates a broad spectrum of possible applications in pharmacology and therapeutics (Struga et al., 2007).
Antiproliferative Activity
Compounds similar to the one have shown promising results in antiproliferative activity. Chandrappa et al. (2008) synthesized derivatives of thiazolidine-diones and evaluated their antiproliferative effects against various human carcinoma cell lines. Their findings suggest that such compounds could be potential candidates for cancer therapy, highlighting the importance of further exploration in this area (Chandrappa et al., 2008).
Properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-10-thia-1,3,6-triazatricyclo[6.3.0.02,6]undec-2-ene-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c19-13-9(3-8-1-2-11-12(4-8)22-7-21-11)16-15-17-6-23-5-10(17)14(20)18(13)15/h1-4,10H,5-7H2/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHPGTBHRNNIDS-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N3C(=O)C(=CC4=CC5=C(C=C4)OCO5)N=C3N2CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(=O)N3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/N=C3N2CS1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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